1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that combines the structural features of benzimidazole and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the pyrimidine ring: The benzimidazole intermediate is then reacted with a pyrimidine derivative under acidic or basic conditions to form the pyrimido[1,2-a]benzimidazole scaffold.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
- 2-phenyl-1-[4-(2-piperidin-1-yl-ethoxy)benzyl]-1H-benzimidazole
- 2-(2,2,2-trifluoroethyl)benzimidazole
Uniqueness: 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its combined benzimidazole and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C19H14ClN3O2 |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C19H14ClN3O2/c1-12-10-18(25)23-16-5-3-2-4-15(16)21-19(23)22(12)11-17(24)13-6-8-14(20)9-7-13/h2-10H,11H2,1H3 |
InChI Key |
PBWOXPFYNDLGCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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